
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine
概要
説明
STOCK2S 26016: は、リシン欠損タンパク質キナーゼシグナル伝達阻害剤です。 リシン欠損タンパク質キナーゼ1およびリシン欠損タンパク質キナーゼ4のSTE20/SPS1関連プロリン/アラニンリッチタンパク質キナーゼへの結合と、下流のトランスポーター、ナトリウム-カリウム-塩化物共輸送体1およびナトリウム-塩化物共輸送体のリン酸化を特異的に阻害します 。 この化合物は、リシン欠損タンパク質キナーゼシグナル伝達経路を調節する能力により、降圧研究の潜在的な可能性を示しています .
作用機序
STOCK2S 26016は、リシン欠損タンパク質キナーゼ1およびリシン欠損タンパク質キナーゼ4のSTE20/SPS1関連プロリン/アラニンリッチタンパク質キナーゼへの結合を阻害することによってその効果を発揮します。 この阻害は、下流のトランスポーター、ナトリウム-カリウム-塩化物共輸送体1およびナトリウム-塩化物共輸送体のリン酸化を阻止し、それによりリシン欠損タンパク質キナーゼシグナル伝達経路を調節します 。 分子標的は、STE20/SPS1関連プロリン/アラニンリッチタンパク質キナーゼのCCTドメインと酸化ストレス応答性キナーゼ1が含まれます .
類似の化合物との比較
類似の化合物:
STOCK1S-14279: 異なる化学構造を持つ別のリシン欠損タンパク質キナーゼシグナル伝達阻害剤.
クロサンテル: 同じシグナル伝達経路を標的とするが、結合親和性と特異性が異なる化合物.
STOCK1S-50699: 機能は似ているが、標的タンパク質の二次ポケットとの相互作用が異なります.
独自性: STOCK2S 26016は、リシン欠損タンパク質キナーゼ1およびリシン欠損タンパク質キナーゼ4の特異的な阻害により、リシン欠損タンパク質キナーゼシグナル伝達経路を研究するための貴重なツールとなっています。 高純度と細胞透過性も、研究用途における有効性に貢献しています .
生化学分析
Biochemical Properties
The biochemical properties of GNF-Pf-3043 are largely related to its role in biochemical reactions. It has been found to interact with enzymes and proteins, particularly those involved in the life cycle of malaria parasites . The nature of these interactions is complex and involves the disruption of intracellular Na+ homeostasis .
Cellular Effects
In terms of cellular effects, GNF-Pf-3043 has been observed to have significant impacts on various types of cells and cellular processes. It influences cell function by disrupting the normal functioning of enzymes and proteins, which can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GNF-Pf-3043 involves its binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . This compound has been found to inhibit the binding of TAMRA-labelled WNK4 to recombinant rat C-terminal GST-fused SPAK .
準備方法
合成経路および反応条件: STOCK2S 26016は、細胞透過性のジアミノアクリジン誘導体です。 合成には、7-エトキシ-3,9-アクリジンジアミンの調製が含まれ、その後2-フラニルメチル基が導入されます 。 反応条件には通常、有機溶媒と触媒を使用し、目的の生成物の形成を促進します。
工業的生産方法: STOCK2S 26016の工業的生産には、高収率と高純度を保証するために最適化された反応条件を使用した大規模合成が含まれます。 この化合物は通常、製品の完全性を維持するために制御された環境で合成されます。 最終製品は、高性能液体クロマトグラフィーなどの技術を使用して精製され、純度≥98%を実現しています .
化学反応の分析
反応の種類: STOCK2S 26016は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。
還元: 還元反応を実行して、化合物に存在する官能基を修飾できます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が通常使用されます。
生成された主な生成物: これらの反応から生成された主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化は酸化されたアクリジン誘導体を生じさせる可能性がありますが、還元は化合物の還元型を生成する可能性があります .
科学研究の用途
STOCK2S 26016は、次を含む幅広い科学研究の用途があります。
科学的研究の応用
Cancer Research
The compound has shown promise as a therapeutic agent in cancer treatment due to its ability to inhibit specific kinases involved in tumor progression. By disrupting ion homeostasis, it may affect cancer cell proliferation and survival. Research indicates that compounds targeting WNK kinases can be leveraged for developing novel cancer therapies .
Cardiovascular Studies
Inhibition of the WNK-SPAK/OSR1 pathway has implications in cardiovascular health, particularly in the regulation of blood pressure and electrolyte balance. Studies have suggested that targeting this pathway may offer new strategies for managing hypertension and related cardiovascular disorders .
Neurobiology
The modulation of ion channels through WNK inhibition can influence neuronal excitability and synaptic transmission. This suggests potential applications in treating neurological disorders characterized by dysregulated ion homeostasis, such as epilepsy or neurodegenerative diseases .
Antimicrobial Activity
While not primarily focused on antimicrobial properties, some studies have indicated that derivatives of acridine compounds can exhibit antibacterial and antifungal activities. This opens avenues for investigating the compound's efficacy against various pathogens .
Case Studies
類似化合物との比較
STOCK1S-14279: Another lysine-deficient protein kinase signaling inhibitor with a different chemical structure.
Closantel: A compound that targets the same signaling pathway but has a different binding affinity and specificity.
STOCK1S-50699: Similar in function but differs in its interaction with the secondary pocket of the target protein.
Uniqueness: STOCK2S 26016 is unique due to its specific inhibition of lysine-deficient protein kinase 1 and lysine-deficient protein kinase 4, making it a valuable tool for studying the lysine-deficient protein kinase signaling pathway. Its high purity and cell permeability also contribute to its effectiveness in research applications .
生物活性
7-Ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine, also known by its CAS number 332922-63-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, particularly focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 333.39 g/mol. The compound features an ethoxy group at position 7 and a furan moiety at position 3, which are critical for its biological activity.
Research indicates that this compound acts primarily as a WNK signaling inhibitor , specifically targeting SPAK/OSR1 kinases. Its inhibitory concentration (IC50) against these kinases has been reported to be around 16 µM . This inhibition plays a role in various cellular processes, including cell proliferation and apoptosis.
Antitumor Activity
Several studies have evaluated the antitumor properties of this compound. For example, it has demonstrated cytotoxic effects against various cancer cell lines. The following table summarizes its IC50 values against different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HepG2 | 15 |
A549 | 12 |
Hela | 8 |
These results suggest that the compound has promising antitumor activity, potentially surpassing some conventional chemotherapeutic agents .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Notably, it exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 0.03 µg/mL for certain strains .
Case Studies
- Study on Antitumor Effects : In a controlled study involving MCF-7 breast cancer cells, treatment with 7-ethoxy-3-N-(furan-2-ylmethyl)acridine resulted in a dose-dependent decrease in cell viability. The study noted that at concentrations above 10 µM, the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
- Antibacterial Efficacy : Another study investigated the antibacterial potential of this compound against E. coli strains resistant to common antibiotics. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly at concentrations as low as 0.03 µg/mL .
特性
IUPAC Name |
7-ethoxy-3-N-(furan-2-ylmethyl)acridine-3,9-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-2-24-14-6-8-18-17(11-14)20(21)16-7-5-13(10-19(16)23-18)22-12-15-4-3-9-25-15/h3-11,22H,2,12H2,1H3,(H2,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNWQNJXXLPZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)NCC4=CC=CO4)N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。